molecular formula C22H23ClN4O3 B2401438 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1192279-19-8

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No. B2401438
CAS RN: 1192279-19-8
M. Wt: 426.9
InChI Key: OWASPUKJADRXDJ-UHFFFAOYSA-N
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Description

The compound “3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” is a complex organic molecule. It is related to a series of compounds synthesized as potential anticonvulsant and analgesic agents . The most active substance in this series showed more beneficial ED50 and protective index values than the reference drug—valproic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a piperazine ring and a dihydro-1H-benzo[e][1,4]diazepine-2,5-dione group . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .

Future Directions

The future directions for research on this compound could involve further exploration of its potential anticonvulsant and analgesic properties, as well as a more detailed investigation of its mechanism of action and safety profile .

properties

IUPAC Name

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c23-16-6-2-4-8-19(16)26-11-13-27(14-12-26)20(28)10-9-18-22(30)24-17-7-3-1-5-15(17)21(29)25-18/h1-8,18H,9-14H2,(H,24,30)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWASPUKJADRXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

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